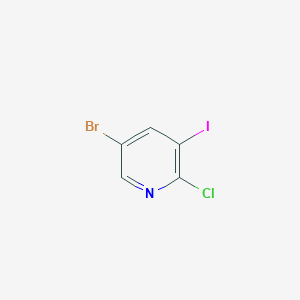

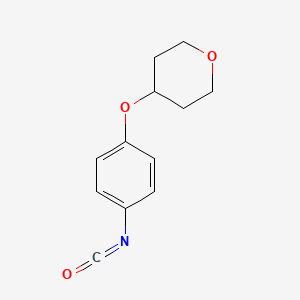

4-(4-Isocyanatophenoxy)oxane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(4-Isocyanatophenoxy)oxane" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical structures that can provide insight into the synthesis, molecular structure, and chemical reactions of similar isocyanate compounds. For instance, 4,4′-methylene diphenyl diisocyanate (4,4′-MDI) is a key monomer in polyurethane synthesis, which shares the isocyanate functional group with the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves the use of diisocyanates, which are crucial in the formation of polyurethanes. For example, novel segmented polyurethanes were prepared using different diisocyanates, including 4,4′-diphenylmethane diisocyanate, by a solution method . This suggests that similar methods could potentially be applied to synthesize compounds related to "4-(4-Isocyanatophenoxy)oxane."

Molecular Structure Analysis

The molecular structure of isocyanate compounds can be complex, with multiple conformers possible. In the case of 4,4′-MDI, eight conformers have been identified, which can be categorized into three classes with distinct physical and chemical properties . These findings highlight the importance of considering the conformational space when analyzing the molecular structure of "4-(4-Isocyanatophenoxy)oxane."

Chemical Reactions Analysis

Isocyanates are known to react with various compounds, including aldehydes and ketones. For instance, ortho-lithiophenyl isocyanides have been shown to react with carbonyl compounds to yield a range of products, including isocyanoalcohols and 4H-3,1-benzoxazines, depending on the reaction conditions . This reactivity could be relevant when considering the chemical reactions of "4-(4-Isocyanatophenoxy)oxane."

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanate compounds can be influenced by their molecular structure. For example, the presence of aromatic or phenyl rings in the main chain of polyurethanes can significantly increase thermal stability, as confirmed by thermogravimetry and differential scanning calorimetry . Additionally, the infrared spectrum of 4,4′-MDI has been studied, revealing that intermolecular interactions affect the measured spectra in both liquid and gas states . These insights could be useful in predicting the properties of "4-(4-Isocyanatophenoxy)oxane."

Scientific Research Applications

Synthesis of Oxygen-Containing Heterocycles

The oxa-Michael reaction (OMR) is pivotal in synthesizing a wide range of 5- and 6-membered oxygen-containing heterocycles like tetrahydropyrans, tetrahydrofurans, 1,4 dioxanes, and isoxazolidines. These structures are common in many biologically active substances. The organocatalytic asymmetric OMR has notably advanced the access to these heterocycles, offering high enantio- and diastereoselectivity (Ahmad & Ullah, 2021).

Advanced Oxidation Processes (AOPs)

AOPs, like the peroxone activated persulfate process, are used for the degradation of recalcitrant contaminants like 1,4-dioxane. This process results in the formation of hydroxyl and sulfate radicals, providing insights into the treatment of organic groundwater pollutants (Cashman et al., 2019).

Green Synthesis of 4-O-Aryloxy Carbonates

A green and solventless process was developed for synthesizing 4-O-(alkyl/aryl)-oxy-1,3-dioxolane-2-ones by reacting 3-(aryl/alkyl)-oxy-1,2-propanediol with dimethyl carbonate using alkali promoted MgO catalyst. This method offers a non-toxic alternative to traditional processes involving isocyanates and phosgene derivatives, which are hazardous (Yadav & Surve, 2013).

Hydrogen Bond Studies

Oxatriquinanes, tricyclic oxonium ions, exhibit remarkable solvolytic stability. Studies on oxatriquinanes have explored the nucleophilicity of their oxygen atom, leading to insights into the formation of a tetracoordinate oxadionium(2+) ion under superacidic conditions (Stoyanov et al., 2012).

Photocatalytic Degradation of Organic Pollutants

The Fenton treatment of 1,4-dioxane and its degradation route were optimized, offering insights into the enhancement of biodegradability and reduction of chemical oxygen demand in the treatment of non-biodegradable, toxic pollutants (Merayo et al., 2014).

Liquid Crystal Applications

The orientational properties of 1,3,4-oxadiazoles in liquid-crystalline materials were explored, indicating potential applications in OLEDs when dissolved in homogeneously oriented liquid-crystalline polymers (Wolarz et al., 2007).

properties

IUPAC Name |

4-(4-isocyanatophenoxy)oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-9-13-10-1-3-11(4-2-10)16-12-5-7-15-8-6-12/h1-4,12H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNHUEWFJQLPDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=C(C=C2)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640236 |

Source

|

| Record name | 4-(4-Isocyanatophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Isocyanatophenoxy)oxane | |

CAS RN |

892501-94-9 |

Source

|

| Record name | 4-(4-Isocyanatophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

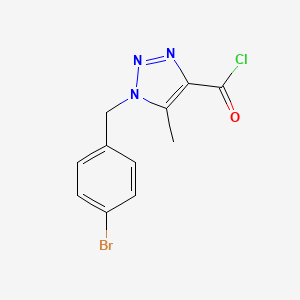

![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)

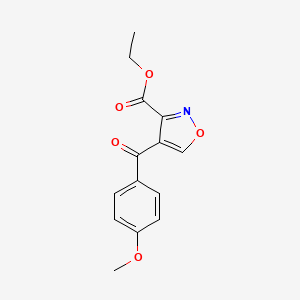

![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)

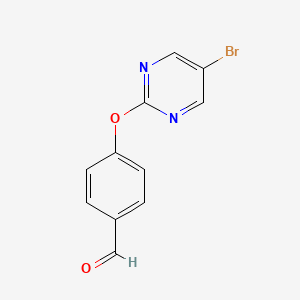

![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)

![2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine](/img/structure/B1290985.png)